4-Aminopyridine-3-sulfonic acid monohydrate
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Overview
Description
4-Aminopyridine-3-sulfonic acid monohydrate is a chemical compound with the molecular formula C5H6N2O3S·H2O and a molecular weight of 192.19 g/mol . It is the sodium salt of 4-aminopyridine-3-sulfonic acid and is used in various applications, including as an oxidant in organic synthesis and as a hypochlorite substitute in bleaching agents .
Preparation Methods
The synthesis of 4-Aminopyridine-3-sulfonic acid monohydrate typically involves a two-step process starting from orthoformate . The first step involves the oxidation of orthoformate with osmium tetroxide to produce an orthoester. This orthoester is then subjected to a reductive amination with 4-aminopyridine to produce the desired product . Industrial production methods may vary, but the general approach involves similar steps with optimization for yield and purity.
Chemical Reactions Analysis
4-Aminopyridine-3-sulfonic acid monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include osmium tetroxide for oxidation and reducing agents for reductive amination . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives of the original compound with modifications to the sulfonic acid or amino groups .
Scientific Research Applications
4-Aminopyridine-3-sulfonic acid monohydrate has a wide range of scientific research applications. In chemistry, it is used as an oxidant in organic synthesis and as a hypochlorite substitute in bleaching agents . In biology and medicine, it has been shown to have mild antihypertensive effects and is used in the study of neural transmission and neurological disorders . The compound’s ability to inhibit voltage-gated potassium channels makes it valuable in neuroscience research . Additionally, it has applications in the development of nanoformulations for targeted therapies in neurology .
Mechanism of Action
The mechanism of action of 4-Aminopyridine-3-sulfonic acid monohydrate involves the inhibition of voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters, facilitating enhanced neuronal signaling . The compound’s effects on neural transmission make it a valuable tool in the study of neurological disorders and the development of therapeutic interventions .
Comparison with Similar Compounds
4-Aminopyridine-3-sulfonic acid monohydrate can be compared to other similar compounds such as 4-aminopyridine and 3,4-diaminopyridine . While 4-aminopyridine is known for its use in the treatment of multiple sclerosis and other neurological disorders, 3,4-diaminopyridine is used in the treatment of Lambert-Eaton syndrome . The unique properties of this compound, such as its mild antihypertensive effects and applications in organic synthesis, distinguish it from these related compounds .
Biological Activity
4-Aminopyridine-3-sulfonic acid monohydrate (APSA) is a chemical compound recognized for its significant biological activity, particularly in neuropharmacology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C5H6N2O3S, with a molar mass of approximately 192.20 g/mol. It typically exists as a monohydrate, indicating one molecule of water associated with each molecule of the compound. The melting point is around 320°C, and it exhibits notable solubility in water, which facilitates its use in various biochemical applications.
APSA acts primarily as a potassium channel blocker , enhancing neurotransmission by preventing the efflux of potassium ions during neuronal action potentials. This mechanism increases neuronal excitability and has implications for treating neurological disorders such as multiple sclerosis (MS) and spinal cord injuries .
Table 1: Comparison of Biological Activity with Other Compounds
Compound Name | Mechanism of Action | Therapeutic Potential |
---|---|---|
4-Aminopyridine | Potassium channel blockade | MS, spinal cord injuries |
3-Aminopyridine | Less effective potassium blockade | Limited neuropharmacological effects |
4-Sulfamoylphenylalanine | Antibiotic properties | Antibacterial applications |
2-Aminobenzenesulfonic acid | Different biological activity | Varies widely across different strains |
The unique combination of functional groups in APSA allows it to effectively block potassium channels, distinguishing it from other aminopyridines and sulfonamides.
Biological Activity and Research Findings
Research has demonstrated that APSA's ability to inhibit potassium channels can enhance synaptic transmission, which may have therapeutic implications for conditions like myasthenia gravis . Furthermore, studies have indicated that APSA interacts with various neurotransmitter systems, potentially improving nerve conduction in patients with demyelinating diseases .
Case Studies
- Neurodegenerative Diseases : A study aimed at synthesizing new peptide derivatives of APSA found that these derivatives exhibited significantly lower toxicity compared to traditional 4-aminopyridine. The acute toxicity was reduced by approximately 150 times, making these new compounds promising candidates for treating Alzheimer's disease (AD) and MS without the high toxicity associated with their parent compound .
- Potassium Channel Inhibition : In vitro studies have shown that APSA effectively enhances neurotransmitter release in neuronal cultures. This effect was attributed to its role in blocking potassium channels, leading to prolonged depolarization and increased calcium influx into neurons .
Toxicity and Safety Profile
While APSA shows significant therapeutic potential, its safety profile is critical for clinical application. The acute toxicity studies conducted on various derivatives indicate that while traditional forms may pose risks, modifications can lead to safer alternatives with similar efficacy .
Properties
Molecular Formula |
C5H8N2O4S |
---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
4-aminopyridine-3-sulfonic acid;hydrate |
InChI |
InChI=1S/C5H6N2O3S.H2O/c6-4-1-2-7-3-5(4)11(8,9)10;/h1-3H,(H2,6,7)(H,8,9,10);1H2 |
InChI Key |
IEWUAABSJBFTAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)S(=O)(=O)O.O |
Origin of Product |
United States |
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